![molecular formula C23H23N5O B2945637 N-{4-[(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide CAS No. 900266-02-6](/img/structure/B2945637.png)

N-{4-[(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

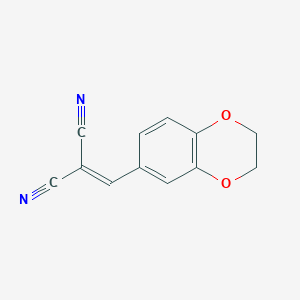

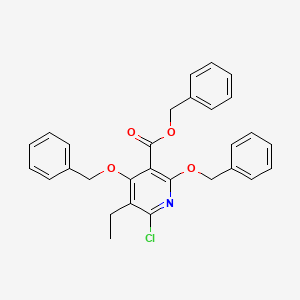

“N-{4-[(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide” is a compound that belongs to the family of N-heterocyclic compounds . It is a part of the Pyrazolo[1,5-a]pyrimidine derivatives which have a high impact in medicinal chemistry .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives, including the compound , is a major challenge in the research of energetic materials . These compounds were successfully prepared via a simple synthetic method .Molecular Structure Analysis

The molecular structure of this compound is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery .Chemical Reactions Analysis

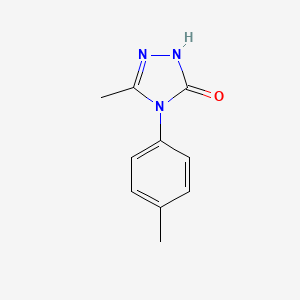

The chemical reactions involving this compound are part of the synthesis process. The compound exhibits excellent thermal stability . Due to the aza-fused structure, it possesses higher positive heats of formation .Physical And Chemical Properties Analysis

This compound exhibits excellent thermal stability . Particularly, it features an “amino–nitro–amino” arrangement similar to that of TATB and exhibits a high density . It also has a greater thermal decomposition temperature than hexanitrostilbene (HNS, 316 °C) .Aplicaciones Científicas De Investigación

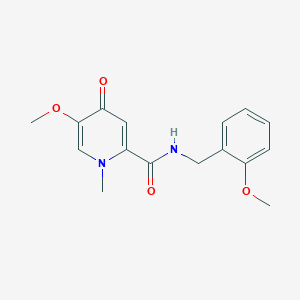

Radiosynthesis for PET Imaging

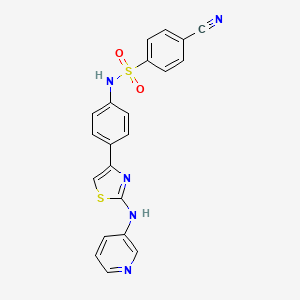

A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which include compounds structurally related to N-{4-[(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide, has been reported as selective ligands for the translocator protein (18 kDa). DPA-714, a compound within this series, has been designed with a fluorine atom, enabling its labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This application highlights the potential of such compounds in neuroimaging and the study of neuroinflammation and other neurological conditions (Dollé et al., 2008).

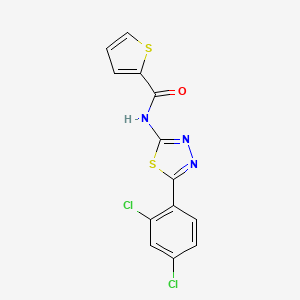

Ligands for Peripheral Benzodiazepine Receptor

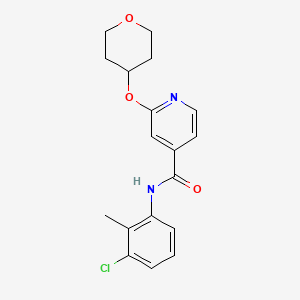

Research into 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides, which are structurally similar to this compound, has shown that these compounds can act as selective Peripheral Benzodiazepine Receptor (PBR) ligands. The study involved synthesizing various compounds with differing substituents to investigate their binding affinity for PBR, suggesting potential applications in the modulation of steroid biosynthesis and possibly in the treatment of conditions related to altered steroidogenesis (Selleri et al., 2005).

Direcciones Futuras

Mecanismo De Acción

Target of Action

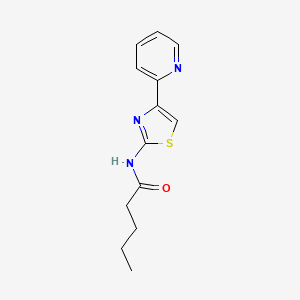

Similar compounds have been found to target theestrogen receptor β (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen .

Mode of Action

Related compounds have been found to act asfull antagonists of ERβ . This means they bind to ERβ and block its activity, preventing estrogen from exerting its effects .

Propiedades

IUPAC Name |

N-[4-[(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O/c1-3-7-20-14-22(26-19-12-10-18(11-13-19)25-16(2)29)28-23(27-20)21(15-24-28)17-8-5-4-6-9-17/h4-6,8-15,26H,3,7H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMSJPMHJLJJPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Aminothieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B2945555.png)

![Benzyl 2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/no-structure.png)

![(4-Methoxyphenyl)(3-phenyl-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)methanone](/img/structure/B2945569.png)

![[(3R,3As,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-3-yl]methanol;hydrochloride](/img/structure/B2945571.png)

![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2945577.png)